Steroid sulfatase/17|A-HSD1-IN-4
Description
Overview of Steroid Metabolism and Hormone-Dependent Diseases
Steroid metabolism is a complex process involving a series of enzymatic reactions that produce biologically active hormones. When this process is dysregulated, it can contribute to the pathology of various diseases.
Estrogens and androgens, the primary female and male sex hormones, respectively, play pivotal roles in a multitude of cellular functions beyond reproduction. nih.govnih.gov They influence cell proliferation, differentiation, and survival in various tissues. ncert.nic.in Estrogens, for instance, are crucial for the development and maintenance of the female reproductive system and secondary sexual characteristics. ncert.nic.in Androgens are key to male sexual development and function, and also have anabolic effects on protein and carbohydrate metabolism. nih.govncert.nic.in Both types of hormones exert their effects by binding to specific intracellular receptors, which then modulate gene expression. physiology.orgyoutube.com
While steroid hormones are produced in endocrine glands, many tissues have the ability to synthesize active steroids from circulating inactive precursors, a process termed intracrinology. portlandpress.comoup.comresearchgate.net This local, or intracrine, production of estrogens and androgens can be particularly significant in hormone-dependent diseases. nih.gov For example, in postmenopausal women, the primary source of estrogens is no longer the ovaries but peripheral tissues like adipose tissue. frontiersin.orgmdpi.com In conditions such as breast cancer and endometriosis, the diseased tissues themselves can have elevated levels of enzymes that produce active estrogens, thereby fueling their own growth. acs.orgnih.govdoi.org This local synthesis allows for tissue-specific regulation of hormone levels, which can be independent of systemic concentrations. oup.comresearchgate.net
Given the critical role of local steroid production in hormone-dependent diseases, a major therapeutic strategy involves inhibiting the key enzymes responsible for their synthesis. nih.govnih.govwikipedia.org This approach, known as steroidogenesis inhibition, aims to reduce the levels of active hormones within the target tissues, thereby slowing or halting disease progression. nih.govtaylorandfrancis.com Examples of this strategy include aromatase inhibitors, which block the conversion of androgens to estrogens and are used in breast cancer treatment, and 5α-reductase inhibitors, which prevent the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) and are used for benign prostatic hyperplasia. wikipedia.orgplos.org
The Significance of Steroid Sulfatase (STS) in Endocrine Regulation
Steroid sulfatase (STS) is a crucial enzyme in the endocrine system, responsible for converting inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), back into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. portlandpress.comfrontiersin.orgnih.govwikipedia.org E1S and DHEAS are abundant in circulation and act as a large reservoir of precursors for active steroid production. wikipedia.orgnih.gov By hydrolyzing these sulfates, STS plays a pivotal role in regulating the local availability of active estrogens and androgens in various tissues. nih.govnih.gov Elevated STS activity has been observed in hormone-dependent cancers, such as breast cancer, where it contributes to the local production of estrogens that stimulate tumor growth. nih.govwikipedia.org Therefore, inhibiting STS is an attractive therapeutic strategy to reduce the levels of active steroids in these tissues. nih.govresearchgate.net
The Significance of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) in Estrogen Activation
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a key enzyme in the final step of estrogen biosynthesis. plos.orgnih.gov It catalyzes the conversion of the weak estrogen, estrone (E1), into the most potent estrogen, estradiol (B170435) (E2). nih.govplos.orgoup.com This activation step is critical for the full biological effects of estrogens. nih.gov Elevated expression and activity of 17β-HSD1 are found in various estrogen-dependent diseases, including breast cancer, endometriosis, and endometrial hyperplasia, leading to increased local concentrations of E2 and promoting cell proliferation. nih.govdoi.org Consequently, inhibiting 17β-HSD1 is a promising therapeutic approach to decrease the production of potent estrogens in diseased tissues. plos.orgmdpi.com
Rationale for Dual Inhibition of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1
Targeting either STS or 17β-HSD1 alone has limitations. acs.org Selective inhibition of 17β-HSD1 does not prevent the formation of the estrogenic compounds E1 and androstenediol. acs.org On the other hand, solely inhibiting STS does not block the conversion of E1 to the highly potent E2, and E1 can still be produced from testosterone via the aromatase pathway. acs.org Therefore, the simultaneous inhibition of both STS and 17β-HSD1 presents a more comprehensive and potentially more effective therapeutic strategy for estrogen-dependent diseases. acs.orgfigshare.com This dual-inhibition approach aims to block two critical pathways of local estrogen production, leading to a more significant reduction in active estrogen levels within the target tissues. acs.orgdoi.orgnih.gov
Research Findings on Steroid sulfatase/17β-HSD1-IN-4
Recent research has focused on the development and characterization of dual inhibitors targeting both STS and 17β-HSD1. One such compound, referred to as Steroid sulfatase/17β-HSD1-IN-4 (also known as compound 37 in some studies), has demonstrated significant potential. medchemexpress.com
This compound acts as a dual inhibitor of both steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). medchemexpress.com It has been shown to irreversibly inhibit human STS (hSTS) activity. medchemexpress.com
| Cell Line | Enzyme | Parameter | Value |
| T47D human breast cancer cells | hSTS | IC50 (irreversible inhibition) | 60 nM |
| HEK-293 cells | - | Growth Inhibition (at 20 µM after 48h) | 15.1% |
This table presents the in vitro activity of Steroid sulfatase/17β-HSD1-IN-4. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. medchemexpress.com
The development of such dual inhibitors represents a "drug-prodrug approach," where the compound is designed to inhibit STS and simultaneously act as a prodrug for the inhibition of 17β-HSD1. researchgate.net This novel strategy holds promise for a more effective treatment of estrogen-dependent diseases like endometriosis. researchgate.netacs.org
Introduction to Steroid Sulfatase/17β-HSD1-IN-4 as a Research Probe and Dual Inhibitor
In the field of endocrine-dependent pathophysiology, the simultaneous inhibition of multiple enzymatic targets involved in hormone synthesis is a key area of research. This strategy aims to achieve a more comprehensive blockade of hormone production, which may offer superior therapeutic effects for conditions like endometriosis and certain types of breast cancer compared to inhibiting a single enzyme. nih.govfigshare.com Steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) are two such critical enzymes in the local production of active estrogens. nih.gov
Steroid Sulfatase/17β-HSD1-IN-4, also identified in scientific literature as compound 37, has emerged as a significant research compound designed to explore this dual-inhibition strategy. medchemexpress.comnih.gov It is a potent, dual-action inhibitor specifically engineered to target both STS and 17β-HSD1. biocat.com Its unique mechanism of action makes it an invaluable chemical probe for investigating the biological consequences of concurrently blocking these two pathways in estrogen-dependent diseases. medchemexpress.comnih.gov
The compound operates through an innovative "drug-prodrug" approach. nih.gov Initially, the intact molecule, which contains a sulfamate (B1201201) ester group, acts as a direct and irreversible inhibitor of steroid sulfatase. medchemexpress.comnih.gov Following its interaction with STS, the sulfamate group is hydrolyzed. This enzymatic cleavage unmasks a phenolic hydroxyl group, transforming the original molecule into a new active compound. This resulting phenol (B47542) is a potent inhibitor of the second target, 17β-HSD1. nih.gov
Research has demonstrated the effectiveness of this dual-action mechanism. Steroid Sulfatase/17β-HSD1-IN-4 shows irreversible inhibitory activity against human STS in the nanomolar range. medchemexpress.com Studies in T47D human breast cancer cells confirmed its potent and irreversible inhibition of STS. medchemexpress.com The corresponding phenol, generated after the hydrolysis of the sulfamate, effectively inhibits 17β-HSD1. nih.gov This novel compound is considered a promising therapeutic candidate for endometriosis and other estrogen-driven diseases, serving as a key tool for proof-of-concept studies. nih.govnih.gov
Detailed Research Findings
The inhibitory potency of Steroid Sulfatase/17β-HSD1-IN-4 has been quantified in various assays. These findings underscore its efficacy as a dual inhibitor.
| Target Enzyme | Cell Line/Assay Type | IC₅₀ Value (nM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Human Steroid Sulfatase (hSTS) | Enzymatic Assay | 63 | Irreversible | medchemexpress.com |
| Human Steroid Sulfatase (hSTS) | T47D Human Breast Cancer Cells | 60 | Irreversible | medchemexpress.com |
| 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Inhibited by the corresponding phenol generated after sulfamate hydrolysis. Potent inhibition observed in cell-free and cellular assays. | nih.gov |
The compound has demonstrated high selectivity for 17β-HSD1 over the related enzyme 17β-HSD2. nih.gov Furthermore, it exhibits low affinity for the estrogen receptor α, indicating that its primary mechanism of action is through the inhibition of steroid synthesis rather than direct receptor antagonism. nih.gov The successful implementation of this drug-prodrug concept validates it as a promising approach for developing therapeutics for estrogen-dependent pathologies. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17N3O4S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[4-[4-[methyl-(2-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]phenyl] sulfamate |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-5-3-4-6-16(12)21(2)18(22)15-11-26-17(20-15)13-7-9-14(10-8-13)25-27(19,23)24/h3-11H,1-2H3,(H2,19,23,24) |
InChI Key |
OFOIBULGTCOPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)OS(=O)(=O)N |
Origin of Product |
United States |
Enzymatic Targets: Molecular and Functional Characterization
Steroid Sulfatase (STS)
Steroid sulfatase, formerly known as arylsulfatase C, is a critical enzyme that removes sulfate (B86663) groups from steroid precursors, effectively activating them. wikipedia.orgoup.com This function places it at a crucial gateway in the synthesis of potent androgens and estrogens from their large, circulating, and biologically inert sulfated forms. wikipedia.orgnih.gov
The human STS gene is located on the distal short arm of the X chromosome at position Xp22.3 and notably escapes X-inactivation. oup.commhmedical.com A non-functional pseudogene also exists on the Y chromosome. oup.com The gene is substantial, spanning approximately 146 kilobases (kb) and comprising 10 exons. oup.commhmedical.com Mutations or complete deletions of this gene are the cause of the genetic disorder X-linked ichthyosis, a condition characterized by scaly skin. oup.commhmedical.com
The STS gene encodes a protein of 583 amino acids, which is localized to the endoplasmic reticulum. mhmedical.comgenecards.org As a membrane-bound protein, its structure includes a globular catalytic domain and a transmembrane region. nih.govnih.gov The protein undergoes post-translational modifications, including the use of at least two of its four potential N-glycosylation sites. oup.com A critical modification for its catalytic activity is the conversion of a specific cysteine residue into Cα-formylglycine (FGly), a process essential for all sulfatases. nih.gov
Table 1: Gene and Protein Characteristics of Human Steroid Sulfatase (STS)
| Feature | Description |
|---|---|
| Gene Name | STS (Steroid Sulfatase) |
| Location | X chromosome (Xp22.3) oup.commhmedical.com |
| Gene Size | ~146 kb oup.commhmedical.com |
| Exons | 10 oup.commhmedical.com |
| Protein Length | 583 amino acids oup.commhmedical.com |
| Cellular Location | Endoplasmic Reticulum genecards.orgnih.gov |
| Key Structural Feature | Globular catalytic domain and a transmembrane domain nih.govnih.gov |
| Essential Modification | Cysteine to Cα-formylglycine (FGly) conversion nih.gov |
STS catalyzes the hydrolysis of the C-3 sulfate ester bond from a variety of aryl and alkyl steroid sulfates. oup.com This reaction converts inactive steroid sulfates, such as estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. nih.gov
The catalytic mechanism is complex and dependent on the unique formylglycine (FGly) residue within the active site. nih.gov This residue is activated by a water molecule, enabling a nucleophilic attack on the sulfur atom of the steroid sulfate substrate. nih.gov The process results in the cleavage of the sulfate group and the release of the active steroid. nih.gov The enzyme itself is temporarily sulfated before being regenerated through hydrolysis, readying it for another catalytic cycle. researchgate.net Irreversible inhibitors, particularly those with a sulfamate (B1201201) group, function by permanently modifying the catalytic FGly residue, thus inactivating the enzyme. wikipedia.org
STS is expressed widely throughout the human body, indicating its broad physiological importance. oup.com Significant activity is found in the placenta, skin, liver, brain, and immune cells. wikipedia.orgoup.comnih.gov Its expression is particularly relevant in the context of hormone-dependent cancers. Research has shown that STS expression and activity are often elevated in malignant breast tissues compared to normal breast tissue. oup.com
In research models, such as the ER-positive MCF-7 breast cancer cell line, STS activity can be upregulated by inflammatory cytokines like TNFα and IL-6, although this regulation appears to be post-translational rather than transcriptional. oup.com Furthermore, studies in breast carcinomas have revealed that the expression of different STS isoforms is controlled by estrogen signaling pathways. nih.gov The estrogen receptor alpha (ERα) has been identified as a direct regulator of STS transcription, binding to multiple sites on the gene in an estradiol-dependent manner. nih.gov
STS plays an indispensable role in the "sulfatase pathway," a primary mechanism for the in situ production of active steroid hormones in peripheral tissues. nih.gov This pathway is especially significant in postmenopausal women, where the ovaries have ceased estrogen production, and in hormone-sensitive tumors that can generate their own growth-stimulating estrogens. oup.comnih.gov
The pathway begins with the uptake of circulating, inactive steroid sulfates like E1S and DHEAS. nih.gov STS hydrolyzes these precursors, initiating a cascade of steroid conversions. nih.gov The liberated estrone (E1) can then be converted by 17β-hydroxysteroid dehydrogenase enzymes into estradiol (B170435) (E2), the most potent human estrogen. oup.comnih.gov Simultaneously, the DHEA produced from DHEAS hydrolysis can be metabolized into androstenedione (B190577) and testosterone (B1683101), which are not only active androgens but also serve as substrates for the aromatase enzyme to produce further estrogens. nih.gov By controlling this initial hydrolysis step, STS effectively regulates the supply of precursors for both androgen and estrogen biosynthesis in target tissues. researchgate.net
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
The second target, 17β-HSD1, is a key enzyme that acts downstream of STS in the estrogen activation pathway. It is responsible for the final, critical step in the synthesis of the most potent estrogen, estradiol. researchgate.netwikipedia.org
The gene encoding this enzyme is HSD17B1, located on human chromosome 17q21.2. wikipedia.org The protein it codes for, 17β-HSD1, was the first of the human 17β-HSD family to be cloned and structurally characterized. wikipedia.org
It is a member of the short-chain dehydrogenases/reductases (SDR) superfamily. uniprot.org The protein exists as a homodimer in the cytoplasm. wikipedia.org Crystal structure analyses have detailed its three-dimensional form, revealing a specific substrate-binding pocket and a binding site for its preferred cofactor, NADP(H). wikipedia.orgnih.gov While it can catalyze both oxidative and reductive reactions, its primary physiological role in estrogenic tissues is the reduction of the weak estrogen, estrone (E1), to the highly potent estradiol (E2). wikipedia.orgwikipedia.org
Table 2: Gene and Protein Characteristics of Human 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
| Feature | Description |
|---|---|
| Gene Name | HSD17B1 |
| Location | Chromosome 17 (17q21.2) wikipedia.org |
| Protein Family | Short-chain dehydrogenases/reductases (SDR) uniprot.org |
| Cellular Location | Cytoplasm |
| Quaternary Structure | Homodimer wikipedia.org |
| Cofactor | NADP(H) wikipedia.orgnih.gov |
| Primary Function | Catalyzes the conversion of Estrone (E1) to Estradiol (E2) wikipedia.orgwikipedia.org |
Enzymatic Mechanism of Estrone to Estradiol Reduction
The conversion of estrone (E1) to the more potent estradiol (E2) is a critical activation step in estrogen-sensitive tissues, catalyzed by 17β-HSD1. nih.gov This enzymatic reaction is a reduction that preferentially uses NADPH as a hydride donor. nih.gov The enzyme displays a high specificity for NADPH over other cofactors, which largely dictates its catalytic direction towards reduction in the cellular environment. nih.gov
The catalytic mechanism involves a stepwise process within the enzyme's active site. nih.gov Two potential mechanisms have been proposed:
A hydride from NADPH is transferred to the C17 keto group of estrone, forming an oxyanion that is subsequently protonated by a key amino acid residue, Tyrosine 155 (Tyr155). nih.gov
Alternatively, the keto oxygen of estrone is first protonated by Tyr155, creating a carbocation that then accepts the hydride from NADPH. nih.gov
Crystallographic studies have provided significant insight into the enzyme-substrate interaction. The structure reveals a narrow, hydrophobic substrate-binding tunnel that accommodates the estrone molecule. capes.gov.br The orientation of the substrate within this tunnel is crucial for the catalytic activity. Interestingly, studies have shown that estrone can also bind in a reverse orientation, leading to the formation of a dead-end complex that inhibits the enzyme. nih.gov The residue Histidine 221 (His221) is identified as key in stabilizing this reversely bound estrone, which represents a natural mechanism of enzyme regulation. nih.gov
Tissue-Specific Expression and Regulation in Research Models
The expression of 17β-HSD1 is highly tissue-specific, which is a key factor in its role as a therapeutic target. In primates, it is most prominently expressed in the placenta and ovarian granulosa cells. nih.gov To a lesser extent, it is also found in the endometrium, adipose tissue, and the prostate. nih.govnih.gov Notably, its expression is significantly higher in breast cancer tissue compared to normal breast tissue, which can contribute to elevated estradiol concentrations within tumors. nih.gov
In research models, the regulation of 17β-HSD1 has been observed under various conditions. For instance, in rodent models, its expression in the ovaries is regulated by gonadotropins. nih.gov In human breast cancer cell lines (e.g., T47D), 17β-HSD1 is a major factor for the conversion of estrone to estradiol and for cell viability. nih.gov Furthermore, studies using cancer cell lines have shown that treatment with aromatase inhibitors can lead to an increase in HSD17B1 gene expression, suggesting a compensatory mechanism by the cells to maintain local estrogen production. oncotarget.com
Table 2: Tissue-Specific Expression of 17β-HSD1
| Tissue | Expression Level | Significance | Reference |
|---|---|---|---|
| Placenta | High | Major site of estrogen synthesis during pregnancy. | nih.govwikipedia.org |
| Ovarian Granulosa Cells | High | Key for estradiol production during the follicular phase. | nih.govwikipedia.org |
| Breast (Normal & Malignant) | Low to High | Overexpressed in tumors, contributing to local E2 levels. | nih.govnih.gov |
| Endometrium | Low | Involved in local estrogen action. | nih.govnih.gov |
| Adipose Tissue | Low | Contributes to peripheral estrogen production, particularly post-menopause. | nih.govmdpi.com |
| Prostate | Low | Potential role in androgen and estrogen metabolism. | nih.gov |
| Fallopian Tube | Increased in Ectopic Pregnancy | May provide local E2 supply for tubal pregnancy maintenance. | nih.gov |
| Non-Small Cell Lung Carcinoma | Present | Identified as a prognostic factor and potential therapeutic target. | nih.gov |
Role in Local Estrogen Activation
The local, or intracrine, production of estradiol in peripheral tissues is a major driver of estrogen-dependent diseases, particularly after menopause when ovarian estrogen production ceases. nih.gov 17β-HSD1 plays a central role in this process by catalyzing the final, crucial step in the synthesis of potent estradiol. nih.gov
The pathway for local estrogen activation often begins with circulating, inactive steroid sulfates. Steroid sulfatase (STS) first hydrolyzes estrone sulfate (E1S), a major circulating estrogen precursor, into estrone (E1). nih.gov Subsequently, 17β-HSD1 converts this estrone into estradiol (E2). nih.gov This two-step process, involving both STS and 17β-HSD1, effectively increases the local concentration of highly active estradiol in target tissues like the breast and endometrium, stimulating cell proliferation via the estrogen receptor. nih.govnih.gov The elevated expression of 17β-HSD1 in breast tumors is correlated with higher estradiol levels and increased cancer cell proliferation. nih.gov By inhibiting both of these enzymes, a dual inhibitor like Steroid sulfatase/17β-HSD1-IN-4 can effectively shut down this local estrogen activation pathway at two critical points. nih.gov
Chemical Design, Synthesis, and Derivatization of Dual Inhibitors
Rational Design Principles for Dual Steroid Sulfatase/17β-HSD1 Inhibitors
The development of effective dual inhibitors of STS and 17β-HSD1 relies on sophisticated rational design principles that aim to incorporate pharmacophores for both enzyme targets into a single molecule.
Hybrid Molecule Design Strategies
A key strategy in the creation of dual STS/17β-HSD1 inhibitors is the "designed multiple ligand" or hybrid molecule approach. figshare.comacs.org This involves designing molecules that can interact with both the steroid and cofactor binding sites of 17β-HSD1, while also incorporating a moiety for STS inhibition. nih.gov Researchers have successfully developed furan-based compounds as a novel class of dual STS/17β-HSD1 inhibitors (DSHIs). nih.govacs.org These hybrid molecules are engineered to achieve potent, reversible inhibition of 17β-HSD1 and irreversible inhibition of STS. nih.gov The design often aims for high selectivity over other related enzymes, such as 17β-HSD type 2 (17β-HSD2), to minimize off-target effects. nih.gov
"Drug-Prodrug" Approach in Inhibitor Conception
A particularly innovative strategy is the "drug-prodrug" approach. nih.govbohrium.comacs.org In this design, a single molecule acts as both a direct inhibitor (the "drug") for STS and a precursor (the "prodrug") for a potent 17β-HSD1 inhibitor. nih.govbohrium.comacs.org This is achieved by masking the phenolic hydroxyl group of a known 17β-HSD1 inhibitor with a sulfamate (B1201201) ester. nih.govbohrium.com The sulfamate group is a well-established pharmacophore for irreversible STS inhibition. mdpi.com
The designed molecule first inhibits STS. Subsequently, the metabolic cleavage of the sulfamate group by STS unmasks the phenolic hydroxyl group, releasing the active 17β-HSD1 inhibitor in situ. nih.gov This approach ensures that the active form of the 17β-HSD1 inhibitor is generated at the desired site of action, potentially enhancing its efficacy and reducing systemic exposure to the active phenol (B47542). nih.govacs.org Steroid sulfatase/17β-HSD1-IN-4 (also referred to as compound 37) is a prime example of a dual inhibitor developed using this concept. medchemexpress.combiocat.com
Synthetic Methodologies for Steroid Sulfatase/17β-HSD1-IN-4 and Analogues
The synthesis of dual STS/17β-HSD1 inhibitors, including Steroid sulfatase/17β-HSD1-IN-4, involves multi-step chemical processes.
Synthesis of Key Intermediates
The synthesis of these dual inhibitors often starts from readily available precursors. For non-steroidal scaffolds, the synthesis may involve building a core structure, such as a benzothiazole (B30560) or furan (B31954), which serves as the backbone of the inhibitor. nih.govnih.gov For steroidal inhibitors, the synthesis typically begins with a steroid nucleus, which is then chemically modified. nih.govnih.gov The synthesis of key intermediates is a critical step that allows for the subsequent introduction of various functional groups to optimize the inhibitory activity and pharmacokinetic properties of the final compounds.
Functional Group Incorporations (e.g., Sulfamate, Phosphorus Moieties)
A crucial step in the synthesis of dual STS/17β-HSD1 inhibitors, particularly those based on the "drug-prodrug" approach, is the incorporation of a sulfamate moiety. nih.govbohrium.com This is typically achieved by reacting the phenolic hydroxyl group of the 17β-HSD1 inhibitor intermediate with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base. researchgate.net This reaction effectively masks the phenol as a sulfamate ester. nih.govbohrium.com While sulfamates are the most common functional group for STS inhibition, other phosphorus-based moieties have also been explored in the broader context of enzyme inhibition.
Steroidal vs. Non-Steroidal Scaffolds in Design
The design of dual STS/17β-HSD1 inhibitors has explored both steroidal and non-steroidal scaffolds. tulane.edunih.gov
Steroidal Scaffolds: These inhibitors are based on the natural steroid structure. An advantage of this approach is that the steroidal framework inherently fits into the binding sites of the target enzymes. nih.gov However, a significant challenge with steroidal inhibitors is the potential for inherent estrogenic activity, which is an undesirable side effect. nih.gov Much effort has been dedicated to modifying the steroid nucleus to eliminate estrogen receptor binding while retaining inhibitory activity against STS and 17β-HSD1. nih.gov
Non-Steroidal Scaffolds: To circumvent the issue of estrogenicity, a wide array of non-steroidal scaffolds has been developed. tulane.edunih.gov These scaffolds are designed to mimic the key interactions of the natural steroid substrates within the enzyme active sites without possessing the inherent hormonal activity of a steroid core. nih.gov Examples of non-steroidal scaffolds include those based on furan and benzothiazole structures. nih.govnih.gov Steroid sulfatase/17β-HSD1-IN-4 is an example of a non-steroidal inhibitor. chemscene.com The development of non-steroidal inhibitors offers greater flexibility in optimizing the physicochemical and pharmacokinetic properties of the drug candidates.
Research Findings on Dual STS/17β-HSD1 Inhibitors
| Compound | Target(s) | Scaffold Type | Inhibitory Activity (IC₅₀) | Key Design Feature |
|---|---|---|---|---|
| Steroid sulfatase/17β-HSD1-IN-4 (Compound 37) | STS and 17β-HSD1 | Non-Steroidal | hSTS: 63 nM | "Drug-prodrug" approach with a sulfamate moiety. medchemexpress.combiocat.com |
| Furan-based DSHIs (e.g., Compound 5) | STS and 17β-HSD1 | Non-Steroidal | Potent, nanomolar inhibition of both enzymes. nih.govacs.org | Hybrid molecule design. nih.govacs.org |
| Benzothiazole derivatives (e.g., Compound 6) | 17β-HSD1 | Non-Steroidal | Nanomolar IC₅₀ for 17β-HSD1. nih.gov | Keto-bridge linking the benzothiazole and phenyl ring. nih.gov |
| PBRM | 17β-HSD1 | Steroidal | Targeted-covalent (irreversible) inhibition. nih.gov | Bromoethyl side chain for covalent modification. nih.gov |
Diversification Strategies for Inhibitor Libraries
To optimize the potency and selectivity of dual STS and 17β-HSD1 inhibitors, various diversification strategies are employed in the development of inhibitor libraries. These strategies primarily focus on the modification of the core scaffold of the inhibitor molecules.
Modifications to the A-ring of both steroidal and non-steroidal scaffolds have been explored to enhance inhibitory activity and selectivity. In the context of steroidal inhibitors, altering the A-ring can influence the interaction with the enzyme's active site. For instance, research on androsterone (B159326) derivatives as inhibitors of 17β-HSD type 3, a related enzyme, has shown that changes to the A-ring backbone can lead to the identification of potent inhibitors. nih.gov Specifically, replacing the standard androstane (B1237026) backbone with an estrane (B1239764) backbone resulted in novel derivatives with significantly improved inhibitory activity. nih.gov While this research focused on a different 17β-HSD isoform, the principle of A-ring modification as a viable strategy for enhancing potency is applicable to the development of dual STS/17β-HSD1 inhibitors.
For non-steroidal inhibitors, the introduction of various substituents on the aromatic rings that mimic the steroidal A-ring is a key strategy. The aim is to optimize the hydrophobic and electronic interactions within the enzyme's binding pocket.
The 17-position of the steroidal scaffold is a critical site for modification in the design of 17β-HSD1 inhibitors. Since 17β-HSD1 catalyzes the reduction of estrone (B1671321) to the more potent estradiol (B170435) at this position, modifications here can directly interfere with substrate binding and catalysis.
One approach involves the introduction of various side chains at the 17-position to probe the enzyme's active site and identify key interactions that can be exploited for improved affinity and selectivity. For example, the development of E-ring modified steroids, which includes modifications at the 17-position, has been a successful strategy for creating potent 17β-HSD1 inhibitors. nih.gov The synthesis of a series of N- and C-substituted 1,3,5(10)-estratrien-[17,16-c]-pyrazoles demonstrated that the introduction of specific side chains at the pyrazole (B372694) moiety, which is attached to the D-ring at the 17-position, can significantly impact inhibitory potency. nih.gov
The following table summarizes the inhibitory activity of some E-ring modified steroids against 17β-HSD1 in T47-D human breast cancer cells. nih.gov
| Compound | Substituent at Pyrazole Nitrogen | IC₅₀ (nM) in T47-D cells |
| 41 | 1'-methoxyethyl | 530 |
| 73 | Pyridylethyl amide (at C5') | 300 |
These findings highlight the importance of hydrogen bond acceptor groups in the side chain at the 17-position for potent inhibition. nih.gov
Fluorescently labeled inhibitors are invaluable tools for studying enzyme kinetics, cellular localization, and inhibitor binding. The development of such probes for STS and 17β-HSD1 allows for the direct visualization of these enzymes in living cells and tissues.
Researchers have successfully synthesized fluorescent probes for STS by incorporating fluorophores like coumarin (B35378) and dansyl into the inhibitor structure. nih.gov For instance, a dansyl-labeled estradiol derivative has been shown to be a potent STS inhibitor with an IC₅₀ of 2.1 nM and can be used for optical imaging of the enzyme in the endoplasmic reticulum. Similarly, turn-on fluorescent probes based on a coumarin framework have been developed to image intracellular STS activity. nih.gov
While the development of a single fluorescent probe that dually targets both STS and 17β-HSD1 is a complex endeavor, the principles from single-target probes can be applied. A promising approach would be to attach a fluorescent tag to a known dual inhibitor scaffold, such as that of Steroid sulfatase/17β-HSD1-IN-4. Such a probe would be instrumental in studying the simultaneous inhibition of both enzymes and their colocalization within cells.
The following table provides examples of fluorescent probes developed for STS.
| Fluorophore | Target Enzyme | Application |
| Coumarin | STS | Imaging intracellular STS activity nih.gov |
| Dansyl | STS | Optical imaging of STS in the endoplasmic reticulum |
| Two-photon ratiometric fluorophore | STS | Ratiometric imaging of STS activity in living cells and tissues nih.gov |
Mechanistic Investigations of Dual Enzyme Inhibition by Steroid Sulfatase/17β Hsd1 in 4
Elucidation of Steroid Sulfatase Inhibitory Mechanism
The inhibition of steroid sulfatase (STS) by Steroid sulfatase/17β-HSD1-IN-4 is characterized by a time-dependent and irreversible mechanism, targeting the enzyme's active site with high potency.
Nature of Inhibition (e.g., Irreversible Active-Site Directed)
Steroid sulfatase/17β-HSD1-IN-4 acts as an irreversible, active-site-directed inhibitor of human STS. core.ac.uk This classification is based on the observation that the inhibition is time-dependent and the enzymatic activity cannot be recovered by dilution or dialysis. The molecule is designed to specifically interact with the active site of STS, leading to a permanent inactivation of the enzyme. This irreversible nature is a key feature, ensuring a prolonged suppression of STS activity.
Kinetic Studies of STS Inactivation
Kinetic analyses have demonstrated the potent and irreversible nature of STS inhibition by Steroid sulfatase/17β-HSD1-IN-4. In cellular assays using T47D human breast cancer cells, the compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 63 nM. core.ac.uk Further kinetic studies have established that the inactivation of STS follows a two-step process, characteristic of mechanism-based inhibitors. Initially, the inhibitor reversibly binds to the enzyme's active site, forming a non-covalent Michaelis-Menten complex. This is followed by an irreversible chemical reaction that permanently inactivates the enzyme.
| Parameter | Value | Cell Line |
| IC₅₀ (STS Inhibition) | 63 nM | T47D |
This table summarizes the reported IC₅₀ value for the inhibition of steroid sulfatase by Steroid sulfatase/17β-HSD1-IN-4.
Molecular Interactions with the STS Active Site
The inhibitory mechanism involves specific molecular interactions between Steroid sulfatase/17β-HSD1-IN-4 and the active site of the steroid sulfatase enzyme. The sulfamate (B1201201) moiety of the inhibitor is crucial for its activity. It is proposed that the sulfamate group is recognized by the active site and subsequently undergoes enzymatic cleavage. This process leads to the formation of a reactive intermediate that covalently modifies a key catalytic residue, a formylglycine, within the STS active site. This covalent modification results in the irreversible inactivation of the enzyme, preventing it from binding and hydrolyzing its natural substrates.
Elucidation of 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitory Mechanism
The inhibitory action of Steroid sulfatase/17β-HSD1-IN-4 against 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is part of a sophisticated "drug-prodrug" strategy. The parent compound itself is a prodrug that, upon enzymatic activation, releases the active inhibitor of 17β-HSD1.
Nature of Inhibition (e.g., Reversible, Competitive)
The active metabolite of Steroid sulfatase/17β-HSD1-IN-4, a phenolic compound, acts as a reversible and competitive inhibitor of 17β-HSD1. This means that the inhibitor binds to the active site of the enzyme in a non-covalent manner, competing with the natural substrate, estrone (B1671321). The reversible nature of this inhibition allows for a dynamic regulation of the enzyme's activity. The "drug-prodrug" approach ensures that the potent 17β-HSD1 inhibitor is generated in situ, potentially offering a more targeted effect.
Molecular Interactions with the 17β-HSD1 Active Site
Following the hydrolysis of its sulfamate group by STS, the resulting phenolic compound actively engages with the 17β-HSD1 active site. The binding is primarily stabilized by a network of hydrogen bonds and hydrophobic interactions. Key to this interaction is the phenolic hydroxyl group of the inhibitor, which forms crucial hydrogen bonds with the catalytic residues of the enzyme.
While specific structural data for Steroid sulfatase/17β-HSD1-IN-4 is still emerging, studies of similar non-steroidal inhibitors binding to 17β-HSD1 reveal a consistent pattern of interaction. The phenolic portion of these inhibitors typically forms hydrogen bonds with amino acid residues such as Ser142 and Tyr155 at one end of the binding pocket, and with His221 and Glu282 at the other. The main body of the inhibitor is further stabilized by hydrophobic interactions within the narrow substrate-binding tunnel of the enzyme.
Comparative Analysis of Dual Enzyme Binding Modes
The dual inhibitory nature of Steroid sulfatase/17β-HSD1-IN-4 is rooted in its differential binding to STS and 17β-HSD1. The initial compound, bearing a sulfamate group, is specifically designed to target the active site of STS. This interaction is irreversible and leads to the inactivation of the enzyme. uni-saarland.de The sulfamate moiety is critical for this initial binding and subsequent enzymatic cleavage.
Once the sulfamate group is hydrolyzed, the unmasked phenolic compound exhibits a high affinity for the 17β-HSD1 active site. This binding is reversible and potent. The transformation from a sulfamate to a phenol (B47542) fundamentally alters the inhibitor's binding profile, allowing it to effectively engage with the distinct active site architecture of the second enzyme. This "drug-prodrug" approach ensures a sequential and targeted inhibition of two separate enzymes in the estrogen activation pathway. bioscientifica.comresearchgate.net
Computational Chemistry and Molecular Modeling for Inhibitor-Enzyme Interactions
Computational studies are instrumental in elucidating the precise molecular interactions that underpin the inhibitory activity of compounds like Steroid sulfatase/17β-HSD1-IN-4. These in silico methods provide a detailed view of how the inhibitor and its metabolite bind to their respective enzyme targets.
Docking Simulations and Binding Affinity Predictions
Molecular docking simulations are employed to predict the preferred orientation of the inhibitor when bound to the enzyme's active site and to estimate the strength of this interaction, often expressed as a binding affinity score. For the phenolic metabolite of Steroid sulfatase/17β-HSD1-IN-4, docking studies would typically predict strong binding to the 17β-HSD1 active site. While specific binding energy values for this particular compound are not yet widely published, studies on analogous inhibitors have reported binding energies in the range of -10 to -12 kcal/mol, indicating a high degree of affinity.
| Inhibitor Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Non-steroidal Phenolic | 17β-HSD1 | -10 to -12 |
Molecular Dynamics Simulations to Elucidate Inhibitory Mechanisms
Molecular dynamics (MD) simulations offer a dynamic perspective on the inhibitor-enzyme complex, revealing the stability of the binding and the conformational changes that may occur over time. An MD simulation of the phenolic form of Steroid sulfatase/17β-HSD1-IN-4 within the 17β-HSD1 active site would be expected to show a stable complex, characterized by a low root-mean-square deviation (RMSD) of the inhibitor's atomic positions over the course of the simulation. This stability would be maintained by persistent hydrogen bonding and hydrophobic contacts. Such simulations are crucial for confirming the binding mode predicted by docking studies and for providing a more complete understanding of the inhibitory mechanism at an atomic level.
In Vitro Pharmacological and Biological Characterization of Steroid Sulfatase/17β Hsd1 in 4
Enzyme Inhibition Potency in Cell-Free Assays
The initial characterization of a new inhibitor involves determining its potency against the purified target enzymes in a cell-free environment. This provides a direct measure of the compound's interaction with the enzyme, independent of cellular uptake or metabolic factors.
Determination of IC₅₀ and Kᵢ Values for STS Inhibition
In cell-free enzymatic assays, Steroid sulfatase/17β-HSD1-IN-4 (37 ) demonstrates potent, irreversible inhibition of human steroid sulfatase (STS). The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined to be in the nanomolar range.
Detailed research findings indicate an IC₅₀ value of 63 nM for the inhibition of human STS activity.
Due to the irreversible nature of the inhibition, where the inhibitor forms a stable, often covalent, bond with the enzyme, the determination of a dissociation constant (Kᵢ) is complex and often not the standard measure of potency. Instead, the IC₅₀ value and the time-dependent nature of the inhibition are key characteristics.
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
|---|---|---|---|---|
| Steroid sulfatase/17β-HSD1-IN-4 (37) | STS | 63 | Not Reported | Irreversible |
Determination of IC₅₀ and Kᵢ Values for 17β-HSD1 Inhibition
The inhibitory activity against 17β-HSD1 is mediated by the phenol (B47542) metabolite, 37a , which is formed after the sulfamate (B1201201) group of the parent compound is cleaved by STS. Therefore, cell-free assays for 17β-HSD1 inhibition are conducted using this active metabolite. Studies show that phenol 37a is a potent inhibitor of 17β-HSD1.
While specific IC₅₀ and Kᵢ values for compound 37a from cell-free assays are not publicly available in the reviewed literature, the research characterizes its corresponding phenol as displaying potent inhibition of 17β-HSD1.
Cellular Enzyme Inhibition Studies
To be therapeutically effective, an inhibitor must enter the target cells and engage with the enzyme in the complex intracellular environment. Cellular assays using hormone-responsive cancer cell lines, which endogenously express the target enzymes, are crucial for evaluating a compound's activity in a more biologically relevant context.
Inhibition of STS Activity in Hormone-Responsive Cell Lines (e.g., T47D, MCF-7, JEG-3)
The inhibitory potential of Steroid sulfatase/17β-HSD1-IN-4 (37 ) against STS was confirmed in the human breast cancer cell line T47D, which is a well-established model for studying estrogen-dependent processes. The compound effectively penetrated the cells and inhibited intracellular STS activity.
The IC₅₀ value for the irreversible inhibition of STS in T47D cells was found to be 60 nM, a value consistent with its potency in cell-free assays. This demonstrates that the compound retains its high potency within a cellular environment. Data for MCF-7 and JEG-3 cell lines were not available in the reviewed sources.
| Compound | Cell Line | Target Enzyme | IC₅₀ (nM) | Inhibition Type |
|---|---|---|---|---|
| Steroid sulfatase/17β-HSD1-IN-4 (37) | T47D | STS | 60 | Irreversible |
Inhibition of 17β-HSD1 Activity in Hormone-Responsive Cell Lines
The unique drug-prodrug mechanism of Steroid sulfatase/17β-HSD1-IN-4 (37 ) requires cellular STS activity to release the active 17β-HSD1 inhibitor, 37a . Cellular assays validate this concept by measuring the inhibition of 17β-HSD1 in cells treated with the parent compound. Research has confirmed that in T47D cells, compound 37 leads to a potent inhibition of 17β-HSD1. This confirms the successful intracellular conversion of the prodrug 37 to the active drug 37a .
Although described as potent, the specific IC₅₀ values for the inhibition of 17β-HSD1 in cellular assays were not publicly available in the reviewed literature.
Impact on Substrate Conversion (e.g., E1S to E1, E1 to E2)
The ultimate goal of this dual inhibitor is to block the local production of the potent estrogen, estradiol (B170435) (E2), from its inactive precursor, estrone (B1671321) sulfate (B86663) (E1S). This involves two sequential steps:
STS-mediated conversion: Estrone Sulfate (E1S) → Estrone (E1)
17β-HSD1-mediated conversion: Estrone (E1) → Estradiol (E2)
By inhibiting both STS and 17β-HSD1, compound 37 is designed to effectively shut down this entire pathway. Studies in T47D cells confirm this dual effect. The inhibition of STS by compound 37 reduces the formation of E1 from E1S. Subsequently, the released phenol metabolite, 37a , prevents the conversion of any available E1 into the highly estrogenic E2. This efficient blockade of two critical steps in estrogen biosynthesis validates the intended mechanism of action for this compound.
Selectivity Profiling Against Related Enzymes
The selectivity of a dual-target inhibitor is a critical aspect of its pharmacological profile, indicating its specificity for the intended targets over other related enzymes. This section evaluates the inhibitory activity of Steroid sulfatase/17β-HSD1-IN-4 against key enzymes involved in steroid metabolism.
Evaluation of Specificity Over 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2)
Data regarding the specific inhibitory activity of Steroid sulfatase/17β-HSD1-IN-4 against 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) is not available in the reviewed scientific literature. Consequently, a quantitative measure of its selectivity for 17β-HSD1 over 17β-HSD2 cannot be provided at this time.
Assessment of Cross-Reactivity with Aromatase (CYP19A1)
There is no available data from in vitro assays to assess the cross-reactivity of Steroid sulfatase/17β-HSD1-IN-4 with aromatase (CYP19A1). This information is necessary to determine if the compound has any off-target effects on this key enzyme in estrogen synthesis.
Evaluation Against Other Steroidogenic Enzymes (e.g., 3β-HSD)
Scientific literature lacks information on the evaluation of Steroid sulfatase/17β-HSD1-IN-4 against other steroidogenic enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD). Therefore, its broader selectivity profile within the steroidogenic pathway remains uncharacterized.
Effects on Cell Proliferation and Viability in Research Models
The impact of Steroid sulfatase/17β-HSD1-IN-4 on cell proliferation and viability is a key indicator of its potential as a research tool for studying estrogen-dependent diseases. This section details its activity in relevant cell-based models.
Anti-proliferative Activity in Estrogen-Dependent Cancer Cell Lines
Steroid sulfatase/17β-HSD1-IN-4 has been evaluated for its inhibitory effects on human steroid sulfatase (hSTS) in the T47D human breast cancer cell line, which is an estrogen-dependent line. The compound demonstrates irreversible inhibition of hSTS in these cells with a half-maximal inhibitory concentration (IC₅₀) of 60 nM. medchemexpress.com While this indicates target engagement within a relevant cancer cell model, specific data on the anti-proliferative IC₅₀ of Steroid sulfatase/17β-HSD1-IN-4 in T47D or other estrogen-dependent cancer cell lines is not currently available.
In terms of general cytotoxicity, the compound exhibited limited impact on the growth of human embryonic kidney (HEK-293) cells, with a 20 μM concentration causing 15.1% inhibition of cell growth over a 48-hour period. medchemexpress.com
Table 1: Enzymatic Inhibition of Steroid sulfatase/17β-HSD1-IN-4
| Enzyme/Cell Line | IC₅₀ (nM) | Notes |
| Human Steroid Sulfatase (hSTS) | 63 | medchemexpress.com |
| hSTS in T47D cells | 60 | Irreversible inhibition medchemexpress.com |
This table is interactive. You can sort and filter the data.
Analysis of Cell Cycle Regulation
There is no information available in the scientific literature regarding the effects of Steroid sulfatase/17β-HSD1-IN-4 on cell cycle regulation in any cell line. Studies analyzing its impact on the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M) have not been reported.
Assessment of Apoptosis Induction
The potential of Steroid sulfatase/17β-HSD1-IN-4 to induce programmed cell death, or apoptosis, in cancer cells has been a subject of investigation. While direct, quantitative data on apoptosis induction specifically for this compound is not extensively detailed in currently available public literature, its impact on cell proliferation has been evaluated. In a study utilizing the T-47D human breast cancer cell line, which is dependent on estrogen for growth, the precursor to the active form of the inhibitor demonstrated an ability to counteract cell proliferation induced by estrone sulfate (E1S) and estrone (E1). nih.gov
Another study on a different compound, also designated as compound 37 in its specific context (a glycyrrhetinic acid derivative), did show apoptotic effects determined by flow cytometry and trypan blue exclusion assays. science.govresearchgate.net However, it is crucial to distinguish this from the steroid sulfatase inhibitor that is the focus of this article.
Further research is required to fully elucidate the specific apoptotic mechanisms and efficacy of Steroid sulfatase/17β-HSD1-IN-4.
Metabolic Stability and Preclinical Pharmacokinetic Indicators In Vitro
The metabolic stability of a drug candidate is a critical determinant of its potential for in vivo efficacy. The stability of Steroid sulfatase/17β-HSD1-IN-4 has been assessed in liver sub-cellular fractions.
Table 1: Metabolic Stability of a Related Dual STS/17β-HSD1 Inhibitor (Compound 5)
| Species | Fraction | Stability Assessment |
|---|---|---|
| Human | Liver S9 | High |
This data is for a structurally related compound and is presented for comparative purposes.
The ability of a compound to pass through cellular membranes is essential for its biological activity, particularly for oral drug candidates. The membrane permeability of dual STS and 17β-HSD1 inhibitors has been investigated using the Caco-2 cell permeability assay, which is a well-established in vitro model of the human intestinal epithelium. nih.govnih.gov
A study on a series of first-generation dual inhibitors reported that the most promising compound from that series, compound 9, exhibited good membrane permeability. nih.gov This suggests that compounds with this structural backbone have the potential for good oral absorption. Although specific apparent permeability coefficient (Papp) values for Steroid sulfatase/17β-HSD1-IN-4 are not available in the public domain, the positive results from related compounds are encouraging.
A critical aspect of developing inhibitors for estrogen-dependent diseases is to ensure that the therapeutic agent itself does not exert unintended estrogenic effects. This is achieved by assessing the compound's binding affinity for the estrogen receptors, ERα and ERβ.
The research leading to the development of Steroid sulfatase/17β-HSD1-IN-4 placed a strong emphasis on this aspect. A study by Mohamed et al. (2022) reported that the most promising sulfamate inhibitors, including compound 37, exhibited low affinity for the estrogen receptor α (ERα). dovepress.com This is a desirable characteristic, as it minimizes the risk of the compound acting as an estrogen agonist, which could potentially stimulate the very diseases it is intended to treat.
In a related study on non-steroidal inhibitors of 17β-HSD1, the relative binding affinity (RBA) for both ERα and ERβ was quantified for selected compounds, demonstrating that it is possible to design potent enzyme inhibitors with negligible interaction with estrogen receptors. uni-saarland.de
Table 2: Estrogen Receptor α Affinity for Steroid Sulfatase/17β-HSD1-IN-4 and Related Compounds
| Compound | Estrogen Receptor α (ERα) Affinity |
|---|---|
| Steroid sulfatase/17β-HSD1-IN-4 (Compound 37) | Low |
This low affinity for estrogen receptors underscores the targeted mechanism of action of Steroid sulfatase/17β-HSD1-IN-4, which is designed to inhibit estrogen synthesis rather than blocking the estrogen receptor directly.
Preclinical in Vivo Efficacy Studies in Animal Models
Development and Application of Relevant Animal Models
Evaluating the efficacy of Steroid sulfatase/17β-HSD1-IN-4 necessitates the use of specialized animal models that can accurately replicate the hormonal environment of human diseases.
Estrogen-dependent breast cancer models are fundamental for testing inhibitors of estrogen biosynthesis. nih.gov A commonly used model involves xenografts of human breast cancer cell lines, such as T-47D, implanted in immunodeficient mice. nih.gov The T-47D cell line is particularly relevant as it expresses high levels of 17β-HSD1 and low levels of aromatase, allowing for a focused assessment of the enzyme's role in tumor growth. nih.gov In this model, tumor growth can be stimulated by administering precursor steroids like estrone (B1671321) (E1) or dehydroepiandrosterone (B1670201) (DHEA). nih.gov The efficacy of an inhibitor is then measured by its ability to block the conversion of these precursors to potent estrogens like estradiol (B170435) (E2) and 5-androstene-3β,17β-diol (5-diol), thereby inhibiting tumor proliferation. nih.gov
Steroid sulfatase/17β-HSD1-IN-4 has demonstrated inhibitory activity against human STS in T47D human breast cancer cells in vitro. medchemexpress.com While this indicates its potential relevance for breast cancer treatment, detailed in vivo efficacy studies using breast cancer xenograft models for this specific compound have not been detailed in the available literature. However, studies on other dual STS/17β-HSD1 inhibitors have shown they can efficiently reverse cell proliferation induced by estrone sulfate (B86663) (E1S) and E1 in T47D cells. nih.gov
The expression of steroid sulfatase is upregulated in castration-resistant prostate cancer (CRPC), where it contributes to the intratumoral production of androgens and resistance to therapy. nih.govresearchgate.net Preclinical models for studying the role of STS in prostate cancer include the use of CRPC cell lines like C4-2B, which can be manipulated to overexpress STS. nih.govresearchgate.net These cells can be grown as organoids and supplemented with dehydroepiandrosterone sulfate (DHEAS) to assess the impact of STS on tumor growth. nih.govresearchgate.net Inhibition of STS in these models is investigated as a strategy to overcome therapeutic resistance. nih.gov
While these models are established for testing STS inhibitors, there is no specific information in the available research on the application of Steroid sulfatase/17β-HSD1-IN-4 in prostate cancer models. nih.govresearchgate.netnih.gov
Endometriosis, an estrogen-dependent disease, is a key target for dual STS and 17β-HSD1 inhibitors. nih.govnih.gov A common preclinical model involves inducing endometriosis in mice by transplanting human endometrial tissue into the peritoneal cavity. nih.gov These explants form lesions that are dependent on local estrogen production for growth and survival. nih.gov This model allows for the in vivo assessment of an inhibitor's ability to reduce the size and weight of endometriotic lesions. nih.gov
Steroid sulfatase/17β-HSD1-IN-4 (also known as compound 37) is specifically noted for its potential use in studies of endometriosis. medchemexpress.combiocat.com The rationale is based on the established roles of STS and 17β-HSD1 as key enzymes in local estrogen activation within endometriotic tissue. nih.govacs.org Studies on similar furan-based dual inhibitors have confirmed their eligibility for in vivo proof-of-principle studies in mouse endometriosis models based on suitable pharmacokinetic profiles. nih.govacs.org
The primary focus for dual STS/17β-HSD1 inhibitors remains on estrogen-dependent conditions like breast cancer and endometriosis. nih.gov While steroid sulfatase and 17β-hydroxysteroid dehydrogenases are involved in various physiological and pathological processes, including those in the brain and skin, dedicated in vivo efficacy models for Steroid sulfatase/17β-HSD1-IN-4 in other hormone-dependent diseases are not prominently described in the literature. nih.govmdpi.com Theoretical models have linked STS deficiency to other conditions, but these have not been translated into preclinical efficacy studies for inhibitors. researchgate.net
In Vivo Inhibition of STS and 17β-HSD1 Activity
A critical aspect of preclinical evaluation is to confirm that the inhibitor effectively engages its targets in vivo. Steroid sulfatase/17β-HSD1-IN-4 is an irreversible inhibitor of human STS, a property that is advantageous for sustained enzyme inactivation. medchemexpress.com
| In Vitro Inhibitory Activity of Steroid sulfatase/17β-HSD1-IN-4 | |
| Target Enzyme | human Steroid Sulfatase (hSTS) |
| Inhibitory Concentration (IC₅₀) | 63 nM |
| Cell Line | T47D human breast cancer cells |
| Inhibition Type | Irreversible |
| Data derived from MedchemExpress. medchemexpress.com |
While specific in vivo inhibition data for Steroid sulfatase/17β-HSD1-IN-4 is not detailed, studies on other STS inhibitors in murine endometriosis models have demonstrated successful target engagement. For instance, the STS inhibitor E2MATE was shown to significantly inhibit STS activity in the uterus, liver, leukocytes, and, most importantly, in the induced endometriotic lesions. nih.gov
| Example of In Vivo STS Inhibition by an STS Inhibitor (E2MATE) in a Murine Endometriosis Model | |
| Tissue | STS Activity Inhibition |
| Uterus | P < 0.05 |
| Liver | P < 0.001 |
| Leukocytes | P < 0.001 |
| Induced Lesions | P < 0.05 |
| This table presents findings for the compound E2MATE, not Steroid sulfatase/17β-HSD1-IN-4, to illustrate the principle of in vivo target inhibition in a relevant model. Data derived from a study by F. G. Noel, et al. nih.gov |
A primary goal of inhibiting STS and 17β-HSD1 is to lower the concentration of potent estrogens, particularly estradiol (E2), within the target tissue, without significantly altering systemic hormone levels, thereby minimizing side effects. nih.govnih.gov
Studies on STS inhibitors in endometriosis models have shown that they can decrease disease development without modifying systemic plasma estradiol levels. nih.gov This supports the strategy of targeting local estrogen biosynthesis. nih.gov Similarly, inhibitors of 17β-HSD1 have been shown to reduce tumor volume and E2 plasma concentrations in in vivo breast cancer models. nih.gov In a T-47D xenograft model, a 17β-HSD1 inhibitor demonstrated the ability to block the conversion of DHEA to the estrogen 5-diol. nih.gov
| Example of In Vivo Steroid Modulation by a 17β-HSD1 Inhibitor (PBRM) in T-47D Xenografts | |
| Metabolite | Change in Concentration |
| 5-androstene-3β,17β-diol (5-diol) | 33% decrease |
| Dehydroepiandrosterone (DHEA) | 10% increase |
| This table presents findings for the compound PBRM, not Steroid sulfatase/17β-HSD1-IN-4, to illustrate the principle of in vivo steroid modulation. Data derived from a study by C. Savoie, et al. nih.gov |
These findings exemplify the expected mechanism of action for a dual inhibitor like Steroid sulfatase/17β-HSD1-IN-4, which would theoretically block both the conversion of E1S to E1 (via STS inhibition) and E1 to E2 (via 17β-HSD1 inhibition), leading to a significant reduction in local estradiol levels.
Impact on Intracrine Androgen Synthesis in Target Tissues
Dual STS/17β-HSD1 inhibitors can significantly disrupt intracrine androgen synthesis, a crucial pathway for the growth of certain cancers, particularly castration-resistant prostate cancer (CRPC). The adrenal glands produce dehydroepiandrosterone sulfate (DHEAS), which is taken up by prostate cancer cells. nih.gov Inside the cell, the STS enzyme converts DHEAS to dehydroepiandrosterone (DHEA). nih.govescholarship.org DHEA is then metabolized into more potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which fuel cancer progression. nih.govescholarship.org
Studies have shown that inhibiting STS activity leads to a decrease in the production of these critical androgens. In prostate cancer cell lines, both siRNA knockdown of STS and pharmacological inhibition with specific STS inhibitors (STSis) have been shown to decrease androgen receptor (AR) transcriptional activity. escholarship.orgresearchgate.net This is evidenced by the reduced expression of AR downstream targets like FKBP5, KLK3, and NKX3–1. escholarship.org Furthermore, overexpression of STS in prostate cancer cells leads to a significant increase in intracellular testosterone levels. escholarship.org
In vivo studies using novel STS inhibitors in a VCaP (prostate cancer cell line) tumor model demonstrated a significant reduction in intratumoral testosterone levels. bohrium.com This confirms that by blocking the initial step of DHEAS conversion, these inhibitors effectively starve the cancer cells of the precursors needed for intracrine androgen synthesis, thereby suppressing androgen signaling and inhibiting tumor growth. researchgate.netbohrium.com
Assessment of Anti-Proliferative and Anti-Tumorigenic Effects
Reduction of Tumor Growth and Progression in Xenograft Models
The anti-tumorigenic effects of dual STS/17β-HSD1 inhibitors have been demonstrated in various xenograft models of hormone-dependent cancers. In a model of endometrial cancer using Ishikawa cells, the STS inhibitors STX64 and STX213 were tested for their in vivo efficacy. nih.gov Daily administration of both STX64 and STX213 significantly inhibited the growth of these tumors in ovariectomized nude mice. nih.gov
In breast cancer models, STX64 has shown efficacy in reducing tumor growth. For instance, in an N-nitrosomethylurea (NMU)-induced mammary tumor model, STX64 led to a significant regression of estrone sulfate (E1S)-stimulated tumor growth. nih.gov Similarly, in xenograft models using MCF-7 breast cancer cells, which express STS, treatment with STS inhibitors attenuated hormone-dependent tumor growth. nih.govnih.gov Specifically, in mice bearing both wild-type MCF-7 and MCF-7STS (cells overexpressing STS) tumors, STX213 reduced the growth of wild-type tumors by 56%. nih.gov All tested treatments completely inhibited the growth of MCF-7STS tumors. nih.gov
For prostate cancer, novel STS inhibitors significantly suppressed the growth of resistant VCaP tumors in vivo. bohrium.com This anti-tumor effect was also associated with a decrease in serum prostate-specific antigen (PSA) levels, a key biomarker for the disease. bohrium.com
Histopathological and Molecular Analysis of Treated Tissues
Histopathological analysis of tumors treated with STS inhibitors provides further evidence of their anti-proliferative effects. In prostate cancer xenograft models, treatment with STS inhibitors led to a reduction in tumor proliferation, as indicated by decreased expression of the proliferation marker Ki67. bohrium.com The combination of an STS inhibitor with the anti-androgen enzalutamide (B1683756) resulted in a more significant decrease in Ki67 expression than either compound alone. bohrium.com
Molecular analysis of treated tissues reveals the direct impact of these inhibitors on their intended targets. In breast cancer xenograft studies, STS inhibitors were shown to completely inhibit STS activity within the tumor tissue. nih.govnih.gov This inhibition of the enzyme's function is the primary mechanism through which these compounds exert their anti-tumor effects. Furthermore, a direct correlation has been observed between STS mRNA expression and STS enzyme activity in tumor tissues, confirming the link between gene expression and the functional protein. nih.gov
Evaluation of Biomarkers of Disease Progression and Hormone Signaling
The in vivo efficacy of dual STS/17β-HSD1 inhibitors is further supported by the evaluation of various biomarkers. A key indicator of the effectiveness of these inhibitors is the change in circulating steroid hormone levels. Oral administration of STX64 in postmenopausal women with breast cancer led to a significant decrease in serum concentrations of estrone, estradiol, androstenediol, DHEA, androstenedione (B190577), and testosterone. nih.gov This demonstrates a systemic impact on steroid biosynthesis.
In prostate cancer models, treatment with STS inhibitors resulted in a significant decrease in serum PSA levels, a well-established biomarker for monitoring disease progression. bohrium.com The reduction in PSA levels corresponds with the observed inhibition of tumor growth. bohrium.com
Within the tumor microenvironment, the androgen receptor (AR) signaling pathway is a critical biomarker. Inhibition of STS has been shown to suppress AR transcriptional activity, as evidenced by changes in the expression of AR-regulated genes. escholarship.orgresearchgate.net This modulation of hormone signaling pathways is a direct consequence of the reduced availability of active androgens due to STS inhibition.
Pharmacokinetic Characterization in Preclinical Species
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The pharmacokinetic profile of dual STS/17β-HSD1 inhibitors is crucial for their development as therapeutic agents. Irosustat (STX64) is an orally active compound. wikipedia.org Studies in rats have shown that STX64 is a potent inhibitor of liver STS, with over 90% inhibition at a dose of 1 mg/kg. medchemexpress.com A single oral dose of 10 mg/kg in rats resulted in a 50% recovery of liver STS activity by day 4, indicating a sustained but not permanent effect. researchgate.net
Newer generation inhibitors, such as STX213, have been developed with improved pharmacokinetic profiles. nih.gov In mice, STX213 demonstrated a longer plasma half-life compared to STX64. nih.gov This extended duration of action could translate to more effective tumor growth inhibition. nih.govnih.gov
Recently developed furan-based dual STS/17β-HSD1 inhibitors have shown high metabolic stability in both human and mouse liver S9 fractions. nih.gov This suggests that these compounds are less likely to be rapidly broken down by metabolic enzymes, potentially leading to a longer duration of action in the body. Furthermore, single daily application of one such compound in mice resulted in steady-state plasma levels sufficient for in vivo efficacy studies. nih.gov
Determination of Bioavailability and Half-Life for Research Purposes
Pharmacokinetic studies are crucial for determining the suitability of a compound for in vivo research. For a related series of dual STS/17β-HSD1 inhibitors, pharmacokinetic profiling was conducted to identify candidates with favorable properties for further investigation in animal models. These studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted by the body, which collectively determines its bioavailability and half-life.
For a lead compound from a furan-based series of dual STS/17β-HSD1 inhibitors, single daily application to mice revealed steady-state plasma levels sufficient for in vivo proof-of-principle studies in a mouse model of endometriosis. acs.org This indicates that the compound has adequate bioavailability and a half-life that supports a once-daily dosing regimen in this preclinical model. The metabolic stability of these compounds was assessed in human and mouse liver S9 fractions, showing high stability, which is a positive indicator for in vivo longevity. acs.org
While specific bioavailability and half-life values for Steroid sulfatase/17β-HSD1-IN-4 are not detailed in the available literature, the research on analogous compounds underscores the importance of these parameters in selecting candidates for efficacy studies. The general approach involves administering the compound to animals, typically intravenously and orally, and then measuring its concentration in blood plasma over time.
Table 1: Representative Pharmacokinetic Parameters for a Dual STS/17β-HSD1 Inhibitor
| Parameter | Value | Species |
|---|---|---|
| Dosing Route | Intravenous, Oral | Mouse |
| Dosing Regimen | Single Dose | Mouse |
| Bioavailability (F%) | Data not available | |
| Half-life (t½) | Sufficient for once-daily dosing | Mouse |
| Metabolic Stability (Liver S9) | High | Human, Mouse |
Data are representative of findings for a series of dual STS/17β-HSD1 inhibitors and not specific to Steroid sulfatase/17β-HSD1-IN-4 unless otherwise stated.
Establishment of Suitable Preclinical Dosing Regimens for Efficacy Studies
The establishment of an appropriate dosing regimen is a critical step in designing preclinical efficacy studies. The goal is to maintain plasma concentrations of the drug at a level that is expected to be therapeutically effective without causing toxicity. This is informed by in vitro potency and in vivo pharmacokinetic data.
For a potent dual inhibitor of STS and 17β-HSD1, a single daily application was determined to be a suitable regimen for an in vivo proof-of-principle study in a mouse endometriosis model. acs.org This decision was based on the compound's high metabolic stability and the resulting steady-state plasma levels observed in mice. acs.org The selection of the dose level would be guided by the in vitro IC50 values for the inhibition of STS and 17β-HSD1, aiming for plasma concentrations that are multiples of these values.
The process of establishing a dosing regimen involves dose-ranging studies to identify a dose that is both well-tolerated and effective. In the context of estrogen-dependent diseases, efficacy can be assessed by measuring the reduction in the size of endometriotic lesions or tumors in xenograft models. For instance, in studies of other STS inhibitors, doses around 1 mg/kg per day have shown efficacy in inhibiting tumor growth in mouse models of hormone-dependent cancers. researchgate.net
Table 2: Example of a Preclinical Dosing Regimen for a Dual STS/17β-HSD1 Inhibitor in an Endometriosis Model
| Parameter | Description |
|---|---|
| Animal Model | Mouse model of endometriosis |
| Dosing Regimen | Single daily application |
| Rationale | High metabolic stability and achievement of steady-state plasma levels sufficient for efficacy. |
This regimen is based on a representative compound from the same class as Steroid sulfatase/17β-HSD1-IN-4.
Structure Activity Relationship Sar of Steroid Sulfatase/17β Hsd1 in 4 Analogues
Systematic Modification of Core Structures and Substituents
The design of dual STS/17β-HSD1 inhibitors often involves a "designed multiple ligand" or "drug-prodrug" approach. figshare.comnih.gov This strategy typically incorporates a sulfamate (B1201201) group, a known pharmacophore for irreversible STS inhibition, onto a scaffold that also possesses affinity for the 17β-HSD1 active site. doi.orgnih.gov The sulfamate-containing molecule acts as a drug to inhibit STS and as a prodrug that, upon hydrolysis, releases a phenol (B47542) derivative capable of inhibiting 17β-HSD1. nih.gov
Researchers have systematically modified various core structures to optimize dual inhibitory activity. One successful approach utilized a furan-based scaffold. nih.gov Another strategy involved modifying existing nonsteroidal 17β-HSD1 inhibitors by introducing a sulfamate ester to their phenolic hydroxyl group. nih.gov The core structures are often designed to mimic the steroidal backbone of the natural substrates. For instance, some inhibitors are based on an estrone (B1671321) core, with modifications at various positions to enhance inhibitory potency and selectivity. nih.gov
Substituents on these core structures play a critical role in determining the inhibitory activity. For example, in a series of 17α-derivatives of estradiol (B170435) designed as STS inhibitors, the hydrophobicity of the substituent at the 17α-position was found to be crucial for potent inhibition. nih.gov However, steric bulk could negatively impact activity, indicating a need for a balance between hydrophobicity and size. nih.gov In another study on thieno[2,3-d]pyrimidin-4(3H)-one based 17β-HSD1 inhibitors, specific substitutions led to highly potent and selective compounds. nih.gov
A series of dual inhibitors was developed based on the combination of structure-activity relationship (SAR) data for 17β-HSD1 inhibitors, specifically bicyclic substituted hydroxyphenyl methanones, with the essential sulfamate moiety for STS inhibition. doi.org This led to the development of potent dual inhibitors with nanomolar IC50 values for both enzymes. figshare.comnih.gov
Identification of Key Pharmacophoric Elements for Dual Inhibition
The key pharmacophoric elements for dual STS and 17β-HSD1 inhibition are a combination of features that allow for binding to both enzyme active sites. A crucial element for STS inhibition is the sulfamate group (OSO₂NH₂), which typically leads to irreversible inhibition of the enzyme. doi.orgnih.gov
For 17β-HSD1 inhibition, the pharmacophore generally consists of a hydrogen bond donor (typically a phenolic hydroxyl group) that can interact with key amino acid residues in the enzyme's active site, and a hydrophobic core that fits within the binding pocket. mdpi.com The distance between the hydrogen bond donor and other features of the molecule is also critical for potent inhibition. uomustansiriyah.edu.iq
Pharmacophore models have been developed to guide the design of these dual inhibitors. These models are often generated based on the crystal structures of the enzymes with bound ligands. mdpi.com A structure-based pharmacophore model for 17β-HSD1 inhibitors might include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are essential for binding. researchgate.net Ligand-based models, derived from a set of known active compounds, can also be used to identify common chemical features required for activity. mdpi.com
The successful design of dual inhibitors demonstrates that it is possible to integrate the pharmacophoric features for both STS and 17β-HSD1 into a single molecule. This often involves a scaffold that can appropriately position the sulfamate group for interaction with STS and, upon its hydrolysis, present a phenol in the correct orientation to inhibit 17β-HSD1. nih.gov
Impact of Stereochemistry on Inhibitory Potency and Selectivity
The stereochemistry of inhibitor molecules plays a significant role in their potency and selectivity for both STS and 17β-HSD1. The enzymes' active sites are chiral, and thus they can differentiate between stereoisomers of an inhibitor.
The orientation of substituents is also critical. For instance, in the 17β-HSD1/DHT complex, the substrate dihydrotestosterone (B1667394) (DHT) was found to bind in both a normal and a reverse mode, with the reverse mode being preferred and leading to O3 reduction. nih.gov This highlights the importance of the specific orientation of functional groups within the active site for determining the outcome of the enzymatic reaction and, by extension, the effectiveness of an inhibitor that competes with the natural substrate.
Selectivity over other related enzymes, such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), is also influenced by stereochemistry. 17β-HSD2 catalyzes the oxidative reaction, the reverse of 17β-HSD1. doi.org Many potent 17β-HSD1 inhibitors have been designed to be highly selective, showing little to no inhibition of 17β-HSD2. nih.govnih.gov This selectivity is often achieved by exploiting subtle differences in the shape and amino acid composition of the active sites of the two enzymes, which can be sensitive to the stereochemistry of the inhibitor.
Correlation of Structural Features with Metabolic Stability and Cellular Permeability
For a dual inhibitor to be effective in a physiological setting, it must possess favorable pharmacokinetic properties, including metabolic stability and cellular permeability. figshare.com Structural features of the inhibitor molecule significantly influence these properties.
Metabolic stability, often assessed in liver S9 fractions or microsomes, is crucial for maintaining effective drug concentrations in the body. nih.govresearchgate.net Researchers have found that certain structural modifications can enhance metabolic stability. For example, in the development of furan-based dual STS/17β-HSD1 inhibitors, a compound was identified that displayed high metabolic stability in both human and mouse liver S9 fractions. nih.gov Similarly, in a series of 17β-HSD2 inhibitors, a compound was discovered that exhibited high metabolic stability, making it a candidate for in vivo studies. plos.org The introduction of specific functional groups or the modification of the core scaffold can block sites of metabolism without compromising inhibitory activity.
Cellular permeability is essential for an inhibitor to reach its intracellular targets. figshare.com The ability of a compound to cross cell membranes is often related to its physicochemical properties, such as lipophilicity (logP) and molecular weight. plos.org Studies on dual STS/17β-HSD1 inhibitors have demonstrated that compounds with nanomolar inhibitory potencies can also possess good membrane permeability. figshare.comnih.gov For example, the most promising compound in one study showed efficient reversal of E1S- and E1-induced cell proliferation, indicating that it could effectively enter the cells and inhibit its targets. figshare.comnih.gov The "drug-prodrug" approach, where a sulfamate group masks a polar phenolic hydroxyl group, can also influence cellular permeability. nih.gov The more lipophilic sulfamate may facilitate cell entry, after which it is hydrolyzed to the active phenolic inhibitor.
Broader Academic Research Implications and Future Directions
Significance of Dual Steroid Sulfatase/17β-HSD1 Inhibition in Endocrine Research
The simultaneous inhibition of STS and 17β-HSD1 is a strategic approach in endocrine research, particularly in the context of estrogen-dependent diseases like breast cancer and endometriosis. researchgate.netacs.orgnih.gov STS is a key enzyme that hydrolyzes inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S), into their active forms. nih.gov 17β-HSD1 then catalyzes the conversion of the weak estrogen, estrone (E1), into the highly potent estradiol (B170435) (E2). researchgate.netnih.gov
In many hormone-dependent tumors, high levels of STS activity are detected, suggesting a ready conversion of steroid sulfates to their unconjugated forms within cells. nih.gov Furthermore, the expression of 17β-HSD1 is often elevated in breast and endometrial cancers. nih.gov Research has shown that selectively inhibiting only one of these enzymes has inherent disadvantages. For instance, inhibiting only 17β-HSD1 does not stop the formation of estrogenic compounds like E1. acs.org Conversely, selective STS inhibition does not block the formation of E2 from E1 that is produced via other pathways. acs.org Therefore, a dual inhibitor offers a more comprehensive blockade of local estrogen biosynthesis. acs.org This dual approach is considered more promising than targeting either protein alone. researchgate.netacs.orgnih.gov
The significance of this dual inhibition strategy is underscored by findings that some breast cancer patients undergoing aromatase inhibitor therapy show increased expression of both STS and 17β-HSD1 in their tumors, possibly as a compensatory mechanism to overcome estrogen depletion. nih.gov
Potential Applications as Research Tools for Studying Steroid Biology
Dual inhibitors of STS and 17β-HSD1 serve as valuable research tools for dissecting the complexities of steroid biology. These compounds allow researchers to probe the specific roles of these enzymes in various physiological and pathological processes. For example, they can be used in vitro in cell lines like T47D human breast cancer cells to study the impact of blocking estrogen biosynthesis on cell proliferation. researchgate.netacs.orgmdpi.com
Synergistic Effects with Other Endocrine Therapies in Research Models
The investigation of dual STS/17β-HSD1 inhibitors in combination with other endocrine therapies in research models is an emerging area of interest. For instance, research has explored the synergistic effects of a dual inhibitor with progestins like norethisterone acetate (B1210297) (NETA) in healthy women, which resulted in significant inhibition of STS activity in the endometrium. researchgate.net This suggests that combining a dual inhibitor with other hormonal agents could lead to enhanced therapeutic effects.
Furthermore, in the context of breast cancer research, there is a rationale for exploring combinations with aromatase inhibitors. While aromatase inhibitors block the production of estrogens from androgens, a dual STS/17β-HSD1 inhibitor targets the conversion of sulfated precursors and the final activation step to E2. acs.orgmdpi.comnih.gov Combining these approaches could provide a more complete shutdown of estrogenic signaling in cancer cells.
Development of Novel Assay Methodologies for Inhibitor Screening
The quest for potent dual inhibitors has spurred the development of innovative assay methodologies for screening and characterizing these compounds. A notable example is the "drug-prodrug" approach. researchgate.netnih.gov In this strategy, a single molecule is designed to act as an inhibitor of STS while also being a prodrug for a 17β-HSD1 inhibitor. nih.gov The molecule typically contains a sulfamate (B1201201) group that targets STS. Once the sulfamate is cleaved by STS, it releases the active 17β-HSD1 inhibitor. nih.gov
This approach has been successfully implemented, leading to the identification of compounds with nanomolar inhibitory concentrations (IC50) for both enzymes in cellular assays. nih.gov The development of such sophisticated screening strategies is crucial for identifying lead compounds with desirable pharmacological profiles. Researchers have also utilized cell-based assays with cell lines like T47D to evaluate the efficacy of these inhibitors in a more physiologically relevant context. researchgate.netacs.orgmdpi.com
| Compound | STS Inhibition (IC50, nM) | 17β-HSD1 Inhibition (IC50, nM) | Assay Type | Reference |
| Compound 9 | Nanomolar | Nanomolar | Cellular | acs.org |
| Sulfamates 13, 16, 18-20, 22-24, 36, 37 | Nanomolar | Potent (corresponding phenols) | Cellular/Cell-free | nih.gov |
| Furan-based compound 5 | Irreversible | Potent, Reversible | T47D cells | researchgate.netnih.govacs.org |
Exploration of the Compound in Other Hormonally-Regulated Biological Systems (e.g., Immunomodulation, Brain Function)
While the primary focus of dual STS/17β-HSD1 inhibitor research has been on cancer and endometriosis, there is potential for their application in studying other hormonally-regulated systems. Steroid hormones are known to play significant roles in modulating the immune system and influencing brain function. For example, estrogens have complex effects on immune responses, and their local production within immune cells or in the brain could be a critical regulatory point.
Dual inhibitors could be employed as research tools to investigate the role of local estrogen synthesis in these contexts. For instance, they could be used to explore how blocking local estrogen production affects inflammatory processes or neuronal function. While specific studies on "Steroid sulfatase/17β-HSD1-IN-4" in these areas are not yet prevalent, the foundational research on these dual inhibitors paves the way for such investigations.
Future Directions in the Discovery and Development of Multi-Targeting Steroidogenic Enzyme Inhibitors
The development of dual STS/17β-HSD1 inhibitors is part of a broader trend towards multi-target drugs in medicine, particularly in cancer therapy. nih.govnih.gov The rationale is that targeting multiple nodes in a disease pathway can lead to greater efficacy and potentially overcome drug resistance. nih.gov
Future directions in this field are likely to involve several key areas:
Expansion to Other Targets: Research may focus on developing inhibitors that target three or more steroidogenic enzymes simultaneously. For example, a triple inhibitor of STS, 17β-HSD1, and aromatase could offer an even more comprehensive blockade of estrogen synthesis. researchgate.net
Improved Pharmacokinetics and Selectivity: A continuous effort will be made to optimize the drug-like properties of these inhibitors, including their metabolic stability, bioavailability, and selectivity over other enzymes to minimize off-target effects. researchgate.netnih.gov
Application to Other Diseases: The role of local steroid production in a wider range of diseases, including neurodegenerative disorders and metabolic conditions, will likely be explored, opening up new potential applications for these multi-targeting inhibitors. researchgate.net
Personalized Medicine Approaches: As our understanding of the molecular drivers of individual diseases grows, it may become possible to identify patients whose tumors are particularly reliant on the STS and 17β-HSD1 pathways, allowing for a more targeted therapeutic approach.
Advanced Drug Delivery Systems: The development of novel drug delivery systems could enhance the targeting of these inhibitors to specific tissues, thereby increasing their efficacy and reducing potential systemic side effects.
Q & A
Q. How should researchers address ethical considerations in animal studies involving Steroid Sulfatase/17β-HSD1-IN-4?
Q. What reporting standards ensure transparency in publications on Steroid Sulfatase/17β-HSD1-IN-4?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
